

# Application Notes and Protocols for Optochin Susceptibility Testing using Quality Control Strains

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## Compound of Interest

Compound Name: *Optochin*

Cat. No.: *B1197485*

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## Introduction

**Optochin** (ethylhydrocupreine hydrochloride) susceptibility testing is a critical and widely used method for the presumptive identification of *Streptococcus pneumoniae* from other alpha-hemolytic streptococci.[1][2][3][4] *S. pneumoniae* is susceptible to **Optochin**, while other viridans group streptococci are typically resistant.[1][2][5] This differential susceptibility provides a reliable basis for identification in a clinical microbiology setting.[1][2] The use of standardized quality control (QC) strains, such as those available from the American Type Culture Collection (ATCC), is essential to ensure the accuracy and reliability of the test results. These application notes provide detailed protocols and data for performing **Optochin** susceptibility testing using recommended ATCC quality control strains.

## Principle of the Test

**Optochin**, a quinine derivative, interferes with the membrane-bound H<sup>+</sup>-ATPase (proton pump) activity in *Streptococcus pneumoniae*. This disruption of energy production leads to cell lysis and inhibition of growth.[1][2] The test utilizes paper disks impregnated with **Optochin** placed on an inoculated blood agar plate. A zone of inhibition around the disk after incubation indicates susceptibility.[1][3]

## Quality Control Strains and Expected Results

The use of well-characterized quality control strains is paramount for validating the performance of the **Optochin** susceptibility test. The following ATCC strains are recommended for routine quality control.

ATCC Strain Number	Organism	Expected Result	Zone of Inhibition (6 mm, 5 µg disk)
ATCC 49619	<i>Streptococcus pneumoniae</i>	Susceptible (Positive Control)	≥ 14 mm
ATCC 6305	<i>Streptococcus pneumoniae</i>	Susceptible (Positive Control)	≥ 14 mm
ATCC 49456	<i>Streptococcus mitis</i>	Resistant (Negative Control)	No zone of inhibition
ATCC 29212	<i>Enterococcus faecalis</i>	Resistant (Negative Control)	No zone of inhibition
ATCC 12384	<i>Streptococcus pyogenes</i>	Resistant (Negative Control)	No zone of inhibition

Note: A zone of inhibition between 7 mm and 14 mm is considered intermediate or questionable, and further biochemical tests like bile solubility are recommended for confirmation.<sup>[1][2][3]</sup>

## Experimental Protocol: Optochin Susceptibility Testing

This protocol is based on established methodologies for **Optochin** susceptibility testing.

Materials:

- 5% Sheep Blood Agar plates
- **Optochin** disks (6 mm, 5 µg)

- Quality control strains (e.g., *S. pneumoniae* ATCC 49619, *S. mitis* ATCC 49456)
- Test organism (pure culture of an alpha-hemolytic streptococcus)
- Sterile inoculating loops or swabs
- Sterile forceps
- 0.5 McFarland turbidity standard
- Incubator with a 5-10% CO<sub>2</sub> atmosphere
- Ruler or calipers for measuring zone diameters

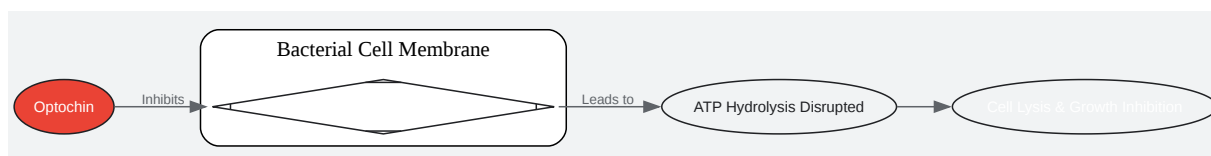
#### Procedure:

- Inoculum Preparation:
  - Select 3-4 well-isolated colonies of the test organism or a quality control strain from an 18-24 hour culture.
  - Prepare a suspension of the colonies in sterile saline or broth.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[\[5\]](#)
- Inoculation:
  - Using a sterile cotton swab, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[\[1\]](#)[\[6\]](#)
- Disk Application:
  - Using sterile forceps, aseptically place an **Optochin** disk onto the inoculated surface of the agar.[\[1\]](#)[\[5\]](#)
  - Gently press the disk to ensure complete contact with the agar surface.[\[1\]](#)
- Incubation:

- Incubate the plate at  $35 \pm 2^{\circ}\text{C}$  for 18-24 hours in a 5-10% CO<sub>2</sub>-enriched atmosphere.[1][2][5] The CO<sub>2</sub> environment is crucial as some *S. pneumoniae* isolates may not grow well in ambient air.[1][2]
- Result Interpretation:
  - After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[2]
  - Susceptible: A zone of inhibition of  $\geq 14$  mm around a 6 mm disk is indicative of *S. pneumoniae*. [1][2][3][5]
  - Resistant: No zone of inhibition around the disk indicates that the organism is not *S. pneumoniae*. [2][5]
  - Intermediate: A zone of inhibition between 7 mm and 14 mm requires confirmatory testing, such as the bile solubility test.[2][3]

## Visualizations

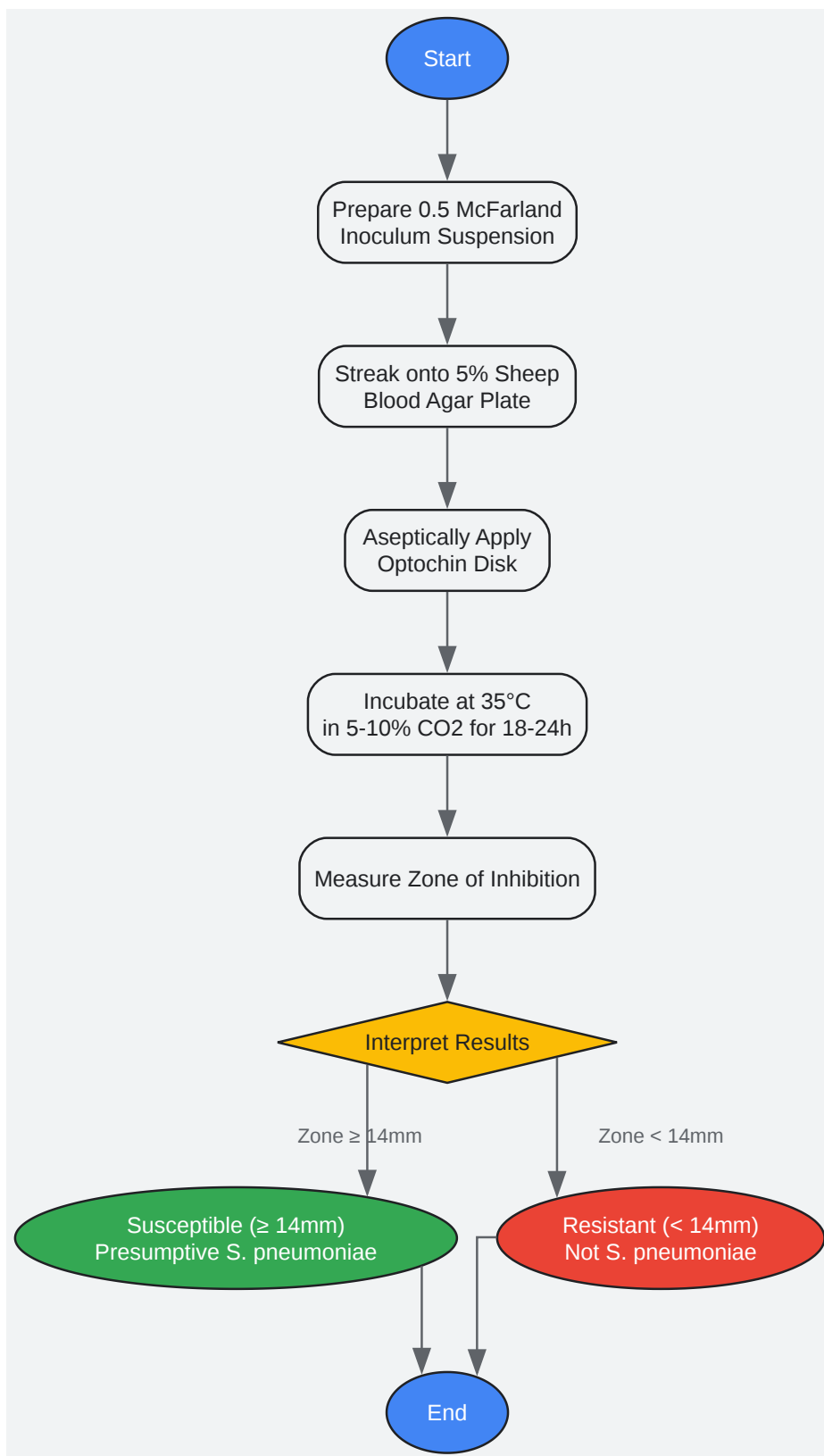
### Mechanism of Action



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Caption: Mechanism of **Optochin** action on *S. pneumoniae*.

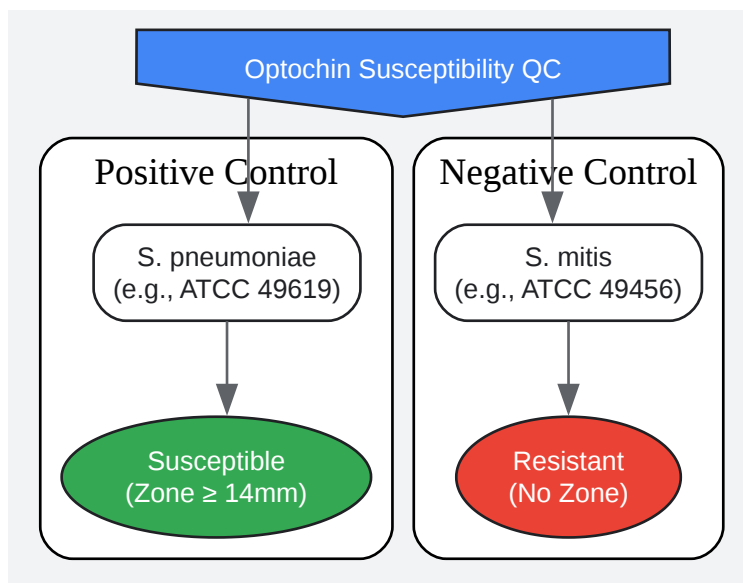
## Experimental Workflow



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Caption: **Optochin** susceptibility testing workflow.

## Logical Relationship of QC Strains



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Caption: Expected outcomes for QC strains.

## Limitations

While **Optochin** susceptibility is a reliable presumptive test, it has some limitations.[1][2] Some strains of *S. pneumoniae* have been reported to be **Optochin**-resistant.[3][5] Conversely, other alpha-hemolytic streptococci may show slight susceptibility.[1][2] Therefore, for definitive identification, especially in critical clinical cases, further testing such as bile solubility or molecular methods may be necessary.[2] Additionally, the type of agar and incubation time can influence the size of the inhibition zone, highlighting the need for standardized procedures.[7][8][9]

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